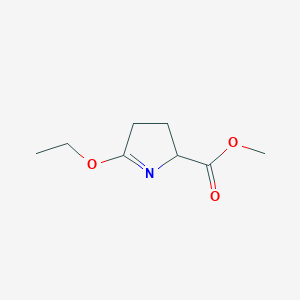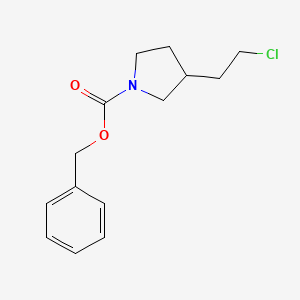
Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Pyrrolizines: Another class of nitrogen-containing heterocycles with biological activity.
Prolinol Derivatives: Compounds derived from proline, a related amino acid.
Uniqueness: Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloroethyl and benzyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and applications, making the compound versatile in research and industry.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Clé InChI |
GWTYAWLXAYMPIL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CCCl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



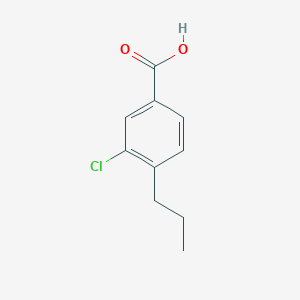
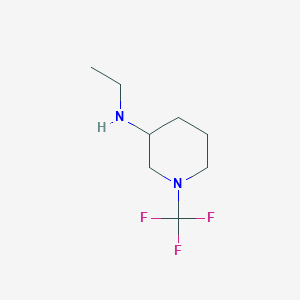

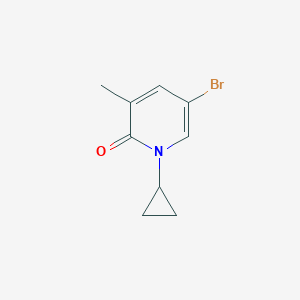

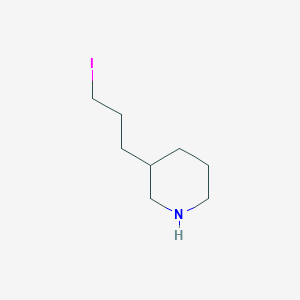

![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
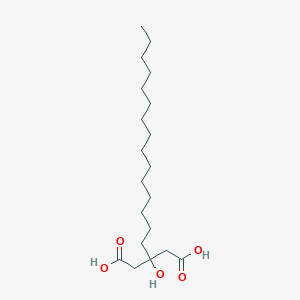
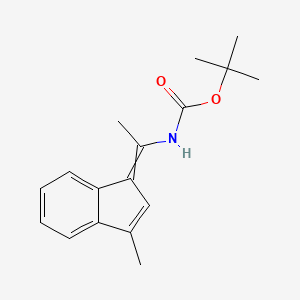

![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
